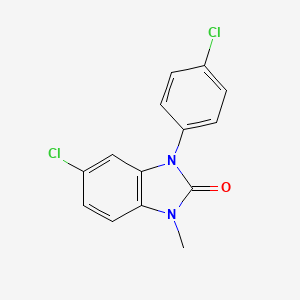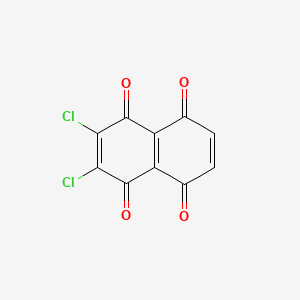
2,3-Dichloro-1,4,5,8-naphthalenetetrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-1,4,5,8-naphthalenetetrone is an organic compound with the molecular formula C10H2Cl2O4. It is a derivative of naphthalene and is characterized by the presence of two chlorine atoms and four ketone groups. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1,4,5,8-naphthalenetetrone typically involves the chlorination of 1,4,5,8-naphthalenetetrone. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to enhance efficiency and safety.
化学反应分析
Types of Reactions: 2,3-Dichloro-1,4,5,8-naphthalenetetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and elevated temperatures.
Major Products Formed:
Oxidation: Products may include carboxylic acids or quinones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted naphthalenetetrone derivatives, depending on the nucleophile used.
科学研究应用
2,3-Dichloro-1,4,5,8-naphthalenetetrone has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and dyes.
Biological Studies: Researchers use it to study the effects of chlorinated naphthoquinones on biological systems, including their potential as anticancer agents.
Industrial Applications: It serves as a catalyst in various chemical reactions and as an additive in the production of polymers and resins.
作用机制
The mechanism of action of 2,3-Dichloro-1,4,5,8-naphthalenetetrone involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile reagent in organic synthesis. Its molecular targets include various enzymes and proteins that participate in redox processes. The pathways involved often include the formation of reactive oxygen species and the modulation of cellular redox states.
相似化合物的比较
1,4,5,8-Naphthalenetetrone: Lacks the chlorine atoms but shares the naphthoquinone core structure.
2,3-Dichloro-1,4-naphthoquinone: Similar in structure but with fewer ketone groups.
Naphthalenetetracarboxylic dianhydride: Contains carboxylic anhydride groups instead of ketones and chlorines.
Uniqueness: 2,3-Dichloro-1,4,5,8-naphthalenetetrone is unique due to the presence of both chlorine atoms and multiple ketone groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to participate in a wide range of reactions makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
78456-63-0 |
|---|---|
分子式 |
C10H2Cl2O4 |
分子量 |
257.02 g/mol |
IUPAC 名称 |
2,3-dichloronaphthalene-1,4,5,8-tetrone |
InChI |
InChI=1S/C10H2Cl2O4/c11-7-8(12)10(16)6-4(14)2-1-3(13)5(6)9(7)15/h1-2H |
InChI 键 |
JCGZOXQVXZJDSW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)C2=C(C1=O)C(=O)C(=C(C2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


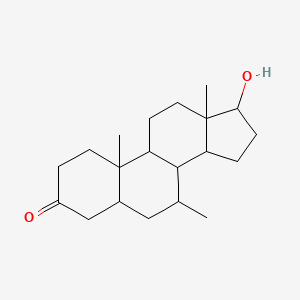
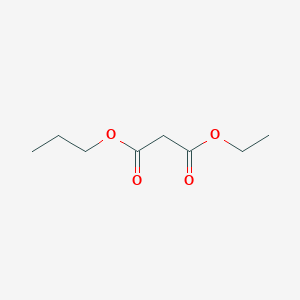
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)
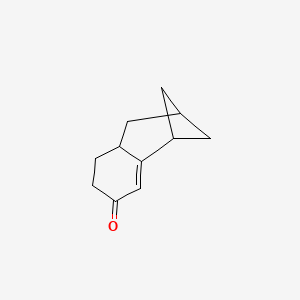

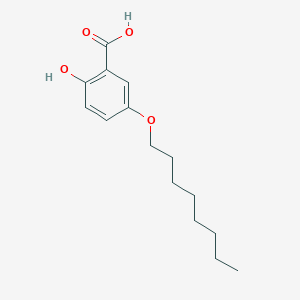
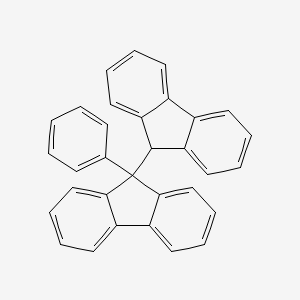
![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
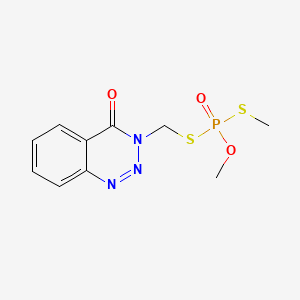
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
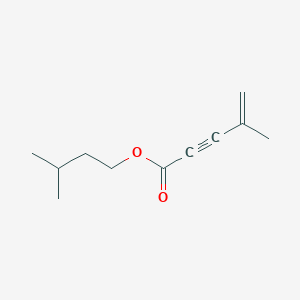
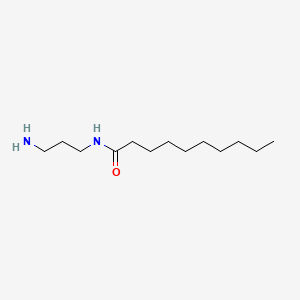
![Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)-2-propenylamino]phenyl]-](/img/structure/B14438285.png)
